(5E)-5-{[(2,5-dimethoxyphenyl)amino]methylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
5-[(E)-1-(2,5-DIMETHOXYANILINO)METHYLIDENE]-1-(3-METHYLPHENYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE: is a complex organic compound characterized by its unique structure, which includes a pyrimidinetrione core substituted with a dimethoxyanilino group and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(E)-1-(2,5-DIMETHOXYANILINO)METHYLIDENE]-1-(3-METHYLPHENYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE typically involves the condensation of 2,5-dimethoxyaniline with a suitable aldehyde to form the corresponding Schiff base. This intermediate is then reacted with a pyrimidinetrione derivative under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and the process may be catalyzed by acids or bases to facilitate the formation of the desired compound.
Industrial Production Methods: For large-scale production, the synthesis process can be optimized to enhance yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology: In biological research, the compound may be used as a probe to study enzyme interactions or as a precursor for the synthesis of bioactive molecules.
Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 5-[(E)-1-(2,5-DIMETHOXYANILINO)METHYLIDENE]-1-(3-METHYLPHENYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2,5-Dimethoxyaniline: Shares the dimethoxyaniline moiety but lacks the pyrimidinetrione core.
3-Methylphenylpyrimidinetrione: Contains the pyrimidinetrione core but lacks the dimethoxyaniline group.
Uniqueness: The unique combination of the dimethoxyaniline and methylphenyl groups in 5-[(E)-1-(2,5-DIMETHOXYANILINO)METHYLIDENE]-1-(3-METHYLPHENYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C20H19N3O5 |
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Molecular Weight |
381.4 g/mol |
IUPAC Name |
5-[(2,5-dimethoxyphenyl)iminomethyl]-6-hydroxy-1-(3-methylphenyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H19N3O5/c1-12-5-4-6-13(9-12)23-19(25)15(18(24)22-20(23)26)11-21-16-10-14(27-2)7-8-17(16)28-3/h4-11,25H,1-3H3,(H,22,24,26) |
InChI Key |
GQTSOUWOVKVWPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(C(=O)NC2=O)C=NC3=C(C=CC(=C3)OC)OC)O |
Origin of Product |
United States |
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